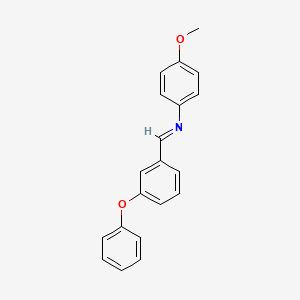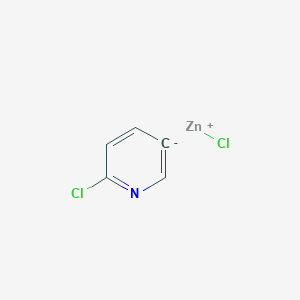
6-chloro-3H-pyridin-3-ide;chlorozinc(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3H-pyridin-3-ide;chlorozinc(1+) is a compound with the molecular formula C5H4ClNZn. It is a chlorinated derivative of pyridine, complexed with a zinc ion.
Méthodes De Préparation
The synthesis of 6-chloro-3H-pyridin-3-ide;chlorozinc(1+) typically involves the reaction of 6-chloropyridine with a zinc salt under specific conditions. One common method includes the use of zinc chloride in an organic solvent, where the reaction is facilitated by heating and stirring. The product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
6-chloro-3H-pyridin-3-ide;chlorozinc(1+) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
6-chloro-3H-pyridin-3-ide;chlorozinc(1+) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Research into its biological activity is ongoing, with studies examining its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism by which 6-chloro-3H-pyridin-3-ide;chlorozinc(1+) exerts its effects involves its interaction with various molecular targets. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. This interaction is often mediated through coordination bonds between the zinc ion and specific amino acid residues in the target proteins .
Comparaison Avec Des Composés Similaires
6-chloro-3H-pyridin-3-ide;chlorozinc(1+) can be compared with other similar compounds, such as:
6-Chloro-1H-pyrrolo[3,2-b]pyridine: This compound has a similar chlorinated pyridine structure but differs in its ring system and lacks the zinc ion.
Chlorozinc(1+),3H-pyridin-3-ide: This is another zinc complex with a similar pyridine derivative, but with different substituents and potentially different reactivity
Propriétés
Numéro CAS |
195606-21-4 |
|---|---|
Formule moléculaire |
C5H3Cl2NZn |
Poids moléculaire |
213.4 g/mol |
Nom IUPAC |
6-chloro-3H-pyridin-3-ide;chlorozinc(1+) |
InChI |
InChI=1S/C5H3ClN.ClH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
UAJWSXDBKSLGGB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=NC=[C-]1)Cl.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


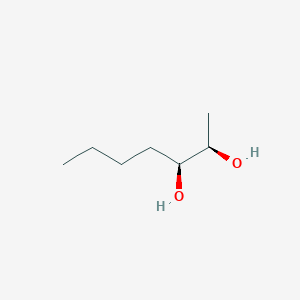
![2-{[3-(Cyclopentylmethyl)-2-quinolinyl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12573201.png)
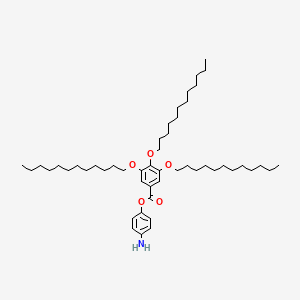
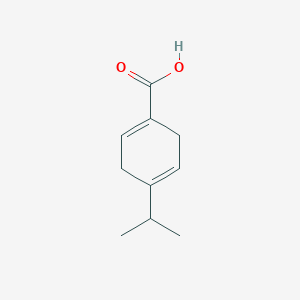
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12573224.png)
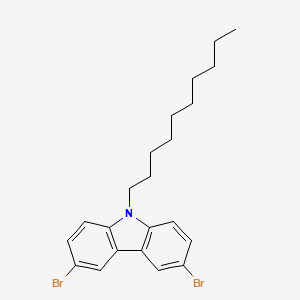
![2H-Pyran-2-one, 4-[[4-(2,4-dichlorophenoxy)-2-butynyl]thio]-6-methyl-](/img/structure/B12573243.png)

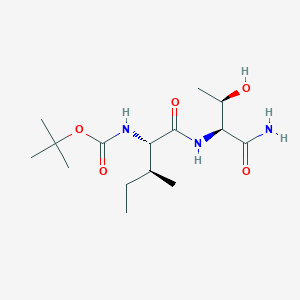
![6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B12573254.png)
![Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate](/img/structure/B12573262.png)
![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)
